2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one
Overview
Description
2-(4-fluorophenyl)dihydro-2H-pyran-4(3H)-one is a useful research compound. Its molecular formula is C11H11FO2 and its molecular weight is 194.2 g/mol. The purity is usually 95%.
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Biological Activity
2-(4-Fluorophenyl)dihydro-2H-pyran-4(3H)-one is a heterocyclic organic compound characterized by a pyran ring substituted with a 4-fluorophenyl group. This substitution plays a crucial role in modulating the compound's biological activity, making it a subject of interest in medicinal chemistry. The compound's structural features suggest potential applications in various therapeutic areas, including antimicrobial and anticancer treatments.
The molecular formula of this compound is . The presence of the fluorine atom enhances the electronic properties of the compound, potentially increasing its reactivity and biological efficacy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance, derivatives of 4H-pyran have shown lower IC50 values than standard antibiotics like ampicillin, indicating superior antibacterial potency .
Table 1: Antimicrobial Activity of Pyran Derivatives
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
This compound | Staphylococcus aureus | < 10 |
4g | Bacillus cereus | < 5 |
4j | Escherichia coli | < 15 |
Antitumor Activity
The antitumor activity of this compound has been investigated using various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Studies show that compounds with similar structures can induce apoptosis and inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition .
Table 2: Antitumor Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 75.1 | CDK inhibition, apoptosis induction |
Compound X | HCT-116 | 85.88 | CDK inhibition, caspase activation |
Compound Y | HepG-2 | < 50 | Apoptosis via caspase pathway |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to certain enzymes or receptors, while the dihydropyran structure facilitates incorporation into biological systems. This compound may modulate various biochemical pathways, leading to observed antimicrobial and anticancer effects .
Case Studies
- Antimicrobial Evaluation : A study evaluated the efficacy of several pyran derivatives against Mycobacterium bovis, revealing that certain compounds exhibited potent activity comparable to established antibiotics .
- Anticancer Studies : In vitro studies demonstrated that derivatives similar to this compound showed significant cytotoxicity against HCT-116 cells, with mechanisms involving CDK inhibition and apoptosis induction .
Properties
IUPAC Name |
2-(4-fluorophenyl)oxan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPWPZPJKRMQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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